molecular formula C10H15NO B2396892 1-[2-(Dimethylamino)phenyl]ethan-1-ol CAS No. 104524-50-7

1-[2-(Dimethylamino)phenyl]ethan-1-ol

Cat. No. B2396892
CAS RN: 104524-50-7
M. Wt: 165.236
InChI Key: JXVZATODPMOZFU-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical form of 1-[2-(Dimethylamino)phenyl]ethan-1-ol is liquid . Its molecular weight is 165.24 . The IUPAC name is 1-[2-(dimethylamino)phenyl]ethanol .

Scientific Research Applications

Enantioselective Synthesis

Chiral 3-(dimethylamino)-1-phenylpropan-1-ol is a crucial intermediate for antidepressant synthesis. Engineering of carbonyl reductase enzymes has enabled the selective production of this compound with high enantiomeric excess, demonstrating its significance in pharmaceutical synthesis (Zhang et al., 2015).

Optical and Physicochemical Properties

Research has focused on the synthesis and investigation of compounds such as DPHP, derived from reactions involving 4(dimethylamino) benzaldehyde, showcasing their potential in solvatochromic and photochemical applications. This highlights the compound's role in developing probes and understanding micelle dynamics (Khan et al., 2016).

Copper(I)-Catalyzed Chemical Transformations

1-[2-(Dimethylamino)phenyl]ethan-1-ol derivatives have been utilized in copper(I)-catalyzed tandem transformations, leading to the synthesis of phenylthio phenols. This application underscores the compound's utility in facilitating complex chemical reactions through catalysis (Xu et al., 2010).

Electropolymerization Studies

Silicon naphthalocyanines (SiNc) bearing electropolymerizable units derived from 1-[2-(Dimethylamino)phenyl]ethan-1-ol have shown promise in non-aggregated states and electrochemical applications. These findings indicate potential uses in material science for developing new polymeric materials (Bıyıklıoğlu & Alp, 2017).

Nonlinear Optical Properties

Compounds synthesized from 1-[2-(Dimethylamino)phenyl]ethan-1-ol exhibit significant nonlinear optical properties, which could be harnessed in optical device applications, such as optical limiters. This application is essential for the development of materials with tailored optical behaviors (Rahulan et al., 2014).

Hydroamination Reactions

Hydroamination of derivatives involving 1-[2-(Dimethylamino)phenyl]ethan-1-ol has been explored under mild conditions, yielding amino derivatives of indole. This process illustrates the compound's versatility in synthesizing biologically relevant structures (Sobenina et al., 2010).

Mechanism of Action

1-[2-(Dimethylamino)phenyl]ethan-1-ol derivatives have been utilized in copper(I)-catalyzed tandem transformations, leading to the synthesis of phenylthio phenols. This application underscores the compound’s utility in facilitating complex chemical reactions through catalysis.

Safety and Hazards

The safety information for 1-[2-(Dimethylamino)phenyl]ethan-1-ol includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

1-[2-(dimethylamino)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(12)9-6-4-5-7-10(9)11(2)3/h4-8,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVZATODPMOZFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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